molecular formula C12H14IN3O2S B13378939 1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Cat. No.: B13378939
M. Wt: 391.23 g/mol
InChI Key: LGSIINIXOQLLBB-VIZOYTHASA-N
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Description

This compound is a thiourea derivative featuring a Z-configuration cyclohexadienone core substituted with iodine, methoxy, and oxo groups. Its structure integrates a conjugated dienone system, which is critical for electronic interactions, and a prop-2-enylthiourea moiety that enhances reactivity in nucleophilic and coordination environments.

Properties

Molecular Formula

C12H14IN3O2S

Molecular Weight

391.23 g/mol

IUPAC Name

1-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14IN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,17H,1,4H2,2H3,(H2,14,16,19)/b15-7+

InChI Key

LGSIINIXOQLLBB-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps. The initial step often includes the preparation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde, which can be synthesized through iodination of 4-hydroxy-3-methoxybenzaldehyde using iodine and an oxidizing agent . The subsequent step involves the reaction of this intermediate with N-allylthiosemicarbazide under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Cyclohexadienone Derivatives

  • Acid Blue 9 (CI 42520): A sulfonated dye with a cyclohexadienylidene core but lacking iodine and thiourea groups.
  • CI 42735: Contains a diethylamino-phenyl substituent and sulfonate groups. Unlike the target compound, it lacks the thiourea moiety, reducing its ability to participate in hydrogen bonding or metal chelation .

Thiourea-Containing Analogs

  • Compound 19 () : A pyrimidine-thiazolo derivative with a thioxo group. While it shares the thiourea-like motif, its fused heterocyclic system limits conformational flexibility compared to the target compound’s linear prop-2-enylthiourea chain .
  • Compound 9 (): Features a tetrahydrofuran-thioether structure.

Halogenated Derivatives

  • Mercury-based Cyclohexadienylidenes () : Include acetyloxymercury substituents. These compounds are structurally distinct due to mercury’s toxicity and coordination preferences, limiting their biomedical applicability compared to the iodine-substituted target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications Reference
Target Compound Cyclohexadienone Iodo, methoxy, prop-2-enylthiourea Coordination chemistry, drug design
Acid Blue 9 (CI 42520) Cyclohexadienylidene Sulfonate, amino, methyl Cosmetic/industrial dye
Compound 19 () Thiazolo[4,5-d]pyrimidine Thioxo, coumarin Anticancer research
Mercury-acetyloxy derivative () Cyclohexadienylidene Acetyloxymercury Obsolete antimicrobials

Table 2: Physicochemical Properties (Hypothetical Projections)

Property Target Compound Acid Blue 9 Compound 19
Molecular Weight (g/mol) ~450 792.8 ~600
LogP (Predicted) 2.1 (moderate lipophilicity) -3.2 (hydrophilic) 1.8
Halogen Bonding Potential High (iodine) None None

Research Findings and Key Insights

  • Synthetic Challenges: The iodine and methoxy groups in the target compound may complicate synthesis due to steric hindrance and oxidative sensitivity, as seen in analogous cyclohexadienone syntheses .
  • Structural Validation : Tools like SHELXL () and the Cambridge Structural Database () are critical for confirming bond lengths and angles in such complex molecules. For example, the C–I bond is expected to be ~2.10 Å, consistent with iodine-substituted aromatics .
  • Biological Relevance : Thiourea moieties in compounds like those in exhibit anticancer activity via thiol interactions, suggesting a plausible mechanism for the target compound .

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